molecular formula C14H12FNO4S B4710928 N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4710928
M. Wt: 309.31 g/mol
InChI Key: ZNGHGUVVNHAQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity due to its euphoric and empathogenic effects. MDMA has been used recreationally for decades, but more recently, there has been growing interest in its potential therapeutic applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and empathy. This compound also inhibits the reuptake of these neurotransmitters, further increasing their concentration in the brain. The exact mechanism of action is not fully understood, but it is believed that this compound's effects are mediated through its interaction with serotonin receptors in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. These effects can be dangerous, particularly in high doses or in individuals with pre-existing medical conditions. This compound can also cause dehydration and electrolyte imbalances, which can lead to serious health complications.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide has several advantages as a research tool, including its ability to induce feelings of empathy and emotional openness, which can be useful in studying social behavior and interpersonal relationships. However, there are also several limitations to its use in lab experiments, including the potential for confounding variables such as environmental factors and individual differences in response to the drug. Additionally, the illegal status of this compound makes it difficult to obtain and study in a controlled laboratory setting.

Future Directions

There are several promising areas for future research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide, including its potential therapeutic applications in the treatment of mental health disorders such as PTSD and depression. Additionally, there is growing interest in studying the neural mechanisms underlying this compound's effects on social behavior and interpersonal relationships. Further research is also needed to better understand the long-term effects of this compound use, particularly in individuals who use the drug recreationally. Finally, there is a need for improved methods for synthesizing this compound, as well as for developing safer and more effective therapeutic applications of the drug.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. Clinical trials have shown promising results, with this compound-assisted psychotherapy demonstrating significant improvements in symptoms of PTSD and other mental health disorders. This compound has also been studied for its potential use in couples therapy, where it has been shown to improve communication and emotional intimacy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-3-1-10(2-4-11)8-21(17,18)16-12-5-6-13-14(7-12)20-9-19-13/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGHGUVVNHAQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.